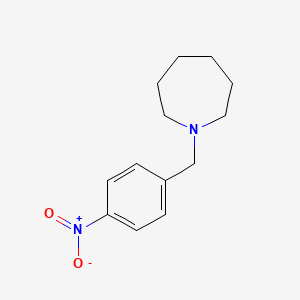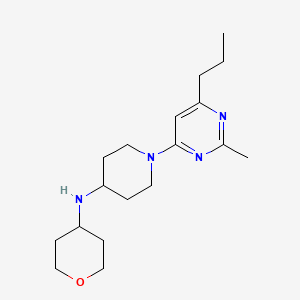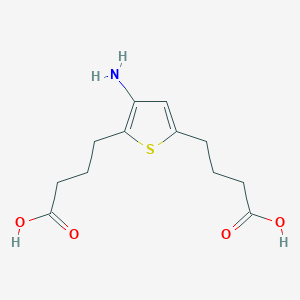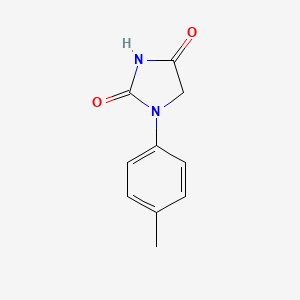
N-(2,4-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and study of heterocyclic compounds, including isoxazoles and their derivatives, have been of significant interest in medicinal chemistry due to their diverse biological activities and potential in drug development.
Synthesis Analysis
- Recent Developments in Chemical Reactivity: N,N-dimethyl enaminones are utilized as building blocks for a diverse range of heterocyclic compounds, demonstrating the importance of similar structural motifs in synthesizing biologically active heterocycles (Gaber et al., 2017).
Molecular Structure Analysis
- Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry: The simple structure and self-assembly behavior of benzene-1,3,5-tricarboxamides (BTAs) highlight the importance of molecular structure in developing applications ranging from nanotechnology to biomedical applications (Cantekin et al., 2012).
Chemical Reactions and Properties
- Synthetic Routes and Biological Effects: The review on synthetic routes for 1,4-disubstituted 1,2,3-triazoles discusses the chemical reactivity of nitrogen heterocyclic compounds, providing a backdrop for understanding reactions involving similar compounds (Kaushik et al., 2019).
Physical Properties Analysis
- Design and Synthesis of Thiazole Derivatives: A study on thiazole and pyrazine carboxamide derivatives reveals insights into the physical properties that contribute to their biological activities, such as anticonvulsant and antimicrobial effects (GobalaKrishnan et al., 2019).
Chemical Properties Analysis
- Isoxazoline Containing Natural Products: This review emphasizes isoxazolines' role in medicinal chemistry as anticancer agents, reflecting on the chemical properties that make isoxazoline derivatives effective in drug discovery (Kaur et al., 2014).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-13(9(2)20-16-8)14(17)15-11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIZTHSZMRXFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B5625888.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-dimethylbenzamide](/img/structure/B5625895.png)

![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]thieno[3,2-d]pyrimidine](/img/structure/B5625910.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-[(3-phenylisoxazol-5-yl)methyl]acetamide](/img/structure/B5625923.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5625925.png)

![1-{4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5625940.png)


![methyl 4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}benzoate](/img/structure/B5625973.png)
![(2-{2-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5625979.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N,N-dimethylethanamine](/img/structure/B5625987.png)
